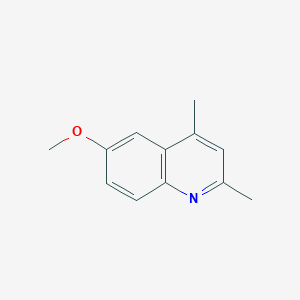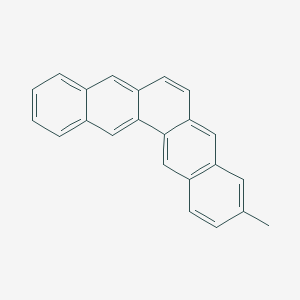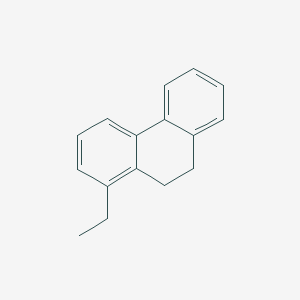
3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine: is a synthetic organic compound characterized by its unique structure, which includes two chlorocyclohexene groups attached to a dihydrotetrazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the following steps:
Formation of Chlorocyclohexene: The starting material, cyclohexene, is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 2-chlorocyclohexene.
Tetrazine Formation: The chlorocyclohexene is then reacted with hydrazine hydrate and a suitable oxidizing agent, such as sodium nitrite, to form the tetrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazine ring to a dihydrotetrazine or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazine ring.
Reduction: Reduced forms of the tetrazine ring.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
科学研究应用
3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
相似化合物的比较
Similar Compounds
- 3,6-Bis(2-bromocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
- 3,6-Bis(2-fluorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
- 3,6-Bis(2-methylcyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
Uniqueness
3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it distinct from its bromine, fluorine, and methyl analogs, which may have different chemical and biological properties.
属性
| 112747-46-3 | |
分子式 |
C14H18Cl2N4 |
分子量 |
313.2 g/mol |
IUPAC 名称 |
3,6-bis(2-chlorocyclohexen-1-yl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H18Cl2N4/c15-11-7-3-1-5-9(11)13-17-19-14(20-18-13)10-6-2-4-8-12(10)16/h1-8H2,(H,17,18)(H,19,20) |
InChI 键 |
NYTSGRPNODHPPL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=C(C1)C2=NNC(=NN2)C3=C(CCCC3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/no-structure.png)

![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)


![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)

![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
